An In-depth Technical Guide on the Synthesis and Characterization of C17H15F2N3O4
An In-depth Technical Guide on the Synthesis and Characterization of C17H15F2N3O4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel heterocyclic compound, C17H15F2N3O4. Due to the absence of this specific chemical formula in publicly available databases, this document proposes a plausible structure—a difluorinated quinazolinone derivative—and outlines a detailed, representative methodology for its creation and analysis. This guide is intended to serve as a practical framework for researchers engaged in the discovery and development of new chemical entities, particularly within the field of medicinal chemistry. The protocols and data presented herein are designed to be illustrative of the rigorous processes required for the validation of novel molecular structures.
Introduction
Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Quinazolinone scaffolds, for instance, are found in numerous therapeutic agents with applications ranging from anticancer to antimicrobial treatments.[4][5][6] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles attractive candidates for drug discovery. This guide focuses on a hypothetical, yet plausible, difluorinated quinazolinone derivative with the molecular formula C17H15F2N3O4, providing a detailed roadmap for its synthesis and structural elucidation.
Proposed Synthesis Pathway
A common and effective method for the synthesis of quinazolinone derivatives involves the condensation of anthranilic acid with an appropriate acyl chloride, followed by cyclization and subsequent reactions.[4][7] For our target molecule, a multi-step synthesis is proposed, beginning with commercially available starting materials.
2.1. Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for the target compound, a plausible difluorinated quinazolinone derivative, is outlined below. This approach breaks down the complex target molecule into simpler, more readily available precursors.
Caption: Retrosynthetic analysis of the proposed C17H15F2N3O4 structure.
2.2. Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of the target compound.
Step 1: Synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one A solution of 2-amino-N-methylbenzamide (1.00 g, 6.67 mmol), 2-chloroacetyl chloride (2.26 g, 20.01 mmol), and glacial acetic acid (50 ml) is heated to reflux for 10 hours. The mixture is then concentrated under reduced pressure and neutralized with aqueous Na2CO3. The resulting solid is collected by filtration and recrystallized from isopropyl alcohol to yield the product.[5]
Step 2: Synthesis of 4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzaldehyde To a flask containing p-hydroxybenzaldehyde (2.34 g, 19.2 mmol) and anhydrous potassium carbonate (2.91 g, 21.1 mmol) in DMF (30 ml), 2-(chloromethyl)-3-methylquinazolin-4(3H)-one (4.00 g, 19.2 mmol) and potassium iodide (0.32 g, 1.9 mmol) are added. The mixture is stirred at room temperature for 2 hours. Saturated Na2CO3 solution and ethyl acetate are then added. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.[5]
Step 3: Rhodium(III)-Catalyzed Annulation for Difluorination To a reaction tube with a stir bar, add the product from Step 2 (0.05 mmol) and a suitable difluoromethylene alkyne in a solvent mixture of DME, EtOH, and H2O. A Rh(III) catalyst, such as Pd(dppf)Cl2·DCM, is then added. The mixture is stirred at 80 °C for 12 hours. After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The final product is purified by column chromatography.[8]
Characterization of C17H15F2N3O4
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized compound.
3.1. Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for elucidating the structure of organic compounds.[9][10] Both ¹H and ¹³C NMR spectra are essential for confirming the carbon-hydrogen framework of the molecule.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environments.[11]
Experimental Protocol for NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[12]
-
Process the data using appropriate software to obtain chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.
Table 1: Hypothetical NMR Data for C17H15F2N3O4
| Technique | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 8.15 | d | 1H | Ar-H |
| 7.80 | t | 1H | Ar-H | |
| 7.65 | d | 1H | Ar-H | |
| 7.50 | t | 1H | Ar-H | |
| 7.20 | d | 2H | Ar-H | |
| 6.90 | d | 2H | Ar-H | |
| 5.30 | s | 2H | O-CH₂ | |
| 3.60 | s | 3H | N-CH₃ | |
| ¹³C NMR | 165.2 | s | - | C=O |
| 160.8 | s | - | C-O | |
| 155.4 | s | - | N-C=N | |
| 148.1 | s | - | Ar-C | |
| 134.5 | s | - | Ar-C | |
| 128.9 | s | - | Ar-CH | |
| 127.3 | s | - | Ar-CH | |
| 126.8 | s | - | Ar-CH | |
| 120.5 | s | - | Ar-C | |
| 115.2 | s | - | Ar-CH | |
| 118.3 (t) | t | - | CF₂ | |
| 68.7 | s | - | O-CH₂ | |
| 35.1 | s | - | N-CH₃ |
3.1.2. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[13][14] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.[15]
Experimental Protocol for Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).[15]
Table 2: Hypothetical Mass Spectrometry Data for C17H15F2N3O4
| Parameter | Value |
| Ionization Mode | ESI-Positive |
| Calculated [M+H]⁺ | 376.1103 |
| Observed [M+H]⁺ | 376.1108 |
3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][17]
Experimental Protocol for FTIR Spectroscopy:
-
Place a small amount of the solid sample on the ATR crystal of the FTIR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups in the molecule.[18]
Table 3: Hypothetical FTIR Data for C17H15F2N3O4
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3050 | Medium | Aromatic C-H stretch |
| 2950 | Medium | Aliphatic C-H stretch |
| 1680 | Strong | C=O (amide) stretch |
| 1610, 1580 | Medium | C=C (aromatic) stretch |
| 1540 | Strong | N-O (nitro) asymmetric stretch |
| 1350 | Strong | N-O (nitro) symmetric stretch |
| 1250 | Strong | C-O (ether) stretch |
| 1100 | Strong | C-F stretch |
3.2. Elemental Analysis Elemental analysis provides the percentage composition of elements (C, H, N) in a compound, which is used to confirm the empirical and molecular formula.[19][20][21]
Experimental Protocol for Elemental Analysis:
-
Submit a pure, dry sample of the compound to an analytical laboratory for combustion analysis.
-
The instrument combusts the sample in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are measured.[19]
Table 4: Hypothetical Elemental Analysis Data for C17H15F2N3O4
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 54.40 | 54.35 |
| Hydrogen (H) | 4.03 | 4.08 |
| Nitrogen (N) | 11.19 | 11.25 |
Characterization and Synthesis Workflow
The overall process from synthesis to full characterization follows a logical progression to ensure the final compound is the correct structure and of high purity.
Caption: General workflow for the synthesis and characterization of a novel compound.
Hypothetical Biological Activity and Signaling Pathway
Given the quinazolinone core, it is plausible that C17H15F2N3O4 could act as a kinase inhibitor.[22] Many kinase inhibitors target signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[][24]
5.1. Proposed Mechanism of Action
The compound could potentially inhibit a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades that are often dysregulated in cancer.
Caption: Hypothetical signaling pathway inhibited by C17H15F2N3O4.
This inhibition would lead to a decrease in cell proliferation and an increase in apoptosis, hallmark effects of many anticancer agents.[25][26]
Conclusion
This technical guide has presented a comprehensive, albeit representative, framework for the synthesis and characterization of the novel compound C17H15F2N3O4. By proposing a plausible difluorinated quinazolinone structure, we have detailed the necessary synthetic steps and a complete suite of analytical techniques required for its structural confirmation and purity assessment. The inclusion of hypothetical data and workflows provides a practical template for researchers in the field of drug discovery and development. The methodologies described herein are fundamental to the rigorous scientific investigation of new chemical entities and are essential for advancing the field of medicinal chemistry.
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